Iminostilbene-d2
Overview
Description
Iminostilbene-d2 is a deuterated derivative of iminostilbene, a compound known for its structural similarity to dibenzazepine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the iminostilbene molecule. This modification can influence the compound’s physical and chemical properties, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iminostilbene-d2 can be synthesized through several methods. One common approach involves the intramolecular rearrangement of 1-phenylindole in an acidic system. The acids used in this process can include sulfuric acid, phosphoric acid, polyphosphoric acid, or polyphosphate compounds . Another method involves the catalytic dehydrogenation of iminodibenzyl in the presence of a hydrogen acceptor and a catalyst under liquid-phase conditions .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact. The use of phase transfer catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions: Iminostilbene-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Iminostilbene-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of iminostilbene-d2 involves its interaction with molecular targets and pathways. For instance, this compound has been shown to modulate the activity of pyruvate kinase isozyme type M2 (PKM2), which plays a role in cellular metabolism and inflammation. By binding to PKM2, this compound can reduce the expression of hypoxia-inducible factor 1-alpha (HIF1α) and the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Carbamazepine: A carbamylated derivative of iminostilbene, widely used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: Another derivative of iminostilbene, used for treating epilepsy and bipolar disorder.
Dibenzazepine: A structurally related compound with similar chemical properties.
Uniqueness: Iminostilbene-d2 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool for studying metabolic pathways and developing deuterated drugs with improved efficacy and reduced side effects.
Biological Activity
Iminostilbene-d2, a deuterated derivative of iminostilbene, has garnered attention in the scientific community for its potential biological activities. This compound is primarily investigated for its roles in neuroprotection, anti-inflammatory effects, and as a precursor in the synthesis of anticonvulsant medications. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Overview of this compound
This compound is structurally related to well-known compounds such as carbamazepine and oxcarbazepine, which are used in treating epilepsy and mood disorders. The presence of deuterium atoms in its structure may enhance the compound's stability and alter its pharmacokinetic properties, making it a valuable subject for research in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Pyruvate Kinase Isozyme Type M2 (PKM2) : this compound modulates PKM2 activity, influencing cellular metabolism and inflammation. By binding to PKM2, it can reduce the expression of hypoxia-inducible factor 1-alpha (HIF1α) and inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), leading to anti-inflammatory effects.
Anti-inflammatory Effects
This compound has been studied for its potential anti-inflammatory properties. Research indicates that it may help mitigate inflammation through the modulation of metabolic pathways involving PKM2. This effect is crucial for conditions characterized by chronic inflammation.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may exert protective effects on neuronal cells by reducing oxidative stress and inflammatory responses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotection in Animal Models : In experimental studies involving animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects. These studies reported reduced neuronal loss and improved functional outcomes compared to control groups.
- Anti-inflammatory Response : A study examining the compound's effect on inflammatory markers showed a reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its potential utility in inflammatory disorders.
Comparative Analysis with Related Compounds
Compound | Primary Use | Biological Activity |
---|---|---|
Iminostilbene | Anticonvulsant | Neuroprotective, anti-inflammatory |
Carbamazepine | Anticonvulsant | Mood stabilization |
Oxcarbazepine | Anticonvulsant | Fewer side effects than carbamazepine |
This compound stands out due to its unique deuterated structure, which may enhance its efficacy and reduce side effects compared to its non-deuterated counterparts.
Properties
IUPAC Name |
5,6-dideuterio-11H-benzo[b][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H/i9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGTWRLJTMHIQZ-QDRJLNDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=CC=CC=C2NC3=CC=CC=C13)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662036 | |
Record name | (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189918-57-7 | |
Record name | (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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